(Bicyclo[1.1.1]pent-1-yl)methanol
Description
Historical Trajectory and Evolution of Bicyclo[1.1.1]pentane Chemistry
The journey of BCP chemistry began in 1964 with the first synthesis of bicyclo[1.1.1]pentane by Kenneth B. Wiberg and his colleagues. nih.govacs.org At the time, this highly strained molecule was a synthetic curiosity. nih.govacs.org For decades, the difficulty in synthesizing BCP derivatives limited their practical use. A significant breakthrough came with the discovery of efficient synthetic pathways to [1.1.1]propellane, a key precursor that reacts readily with various reagents to form BCP structures. thieme-connect.de This development was crucial, as it unlocked the potential for creating a wide array of functionalized BCPs, including fundamental building blocks like (Bicyclo[1.1.1]pent-1-yl)methanol. The growing recognition of BCP's value, particularly as a bioisostere, has fueled an explosion of interest and research in the last decade, establishing a robust synthetic toolkit for medicinal chemists. nih.govacs.org
Fundamental Significance of Strained Polycyclic Systems in Organic Synthesis
Strained polycyclic systems like BCP are characterized by significant internal energy due to distorted bond angles, a phenomenon known as ring strain. numberanalytics.comwikipedia.org Bicyclo[1.1.1]pentane itself possesses a substantial strain energy of 66.6 kcal/mol compared to its straight-chain analogue, pentane. nih.govacs.org This stored potential energy can be harnessed to drive chemical reactions, often leading to unique reactivity. wikipedia.orgpharmacy180.com
The defining feature of these systems in organic synthesis is their rigidity. nih.gov Unlike flexible chains or simple rings, the cage-like structure of BCP provides a rigid framework that locks substituents into well-defined positions. This conformational constraint is a powerful tool for building complex molecules where the three-dimensional shape is critical for function, such as in the design of drugs that must fit precisely into a biological target. The high reactivity associated with ring strain, particularly in precursors like [1.1.1]propellane, allows for the efficient formation of these rigid scaffolds. pharmacy180.com
Conceptual Framework of Bioisosterism and Three-Dimensionality in Contemporary Molecular Design
The rationale for this replacement is compelling. The BCP core mimics the linear geometry and substituent exit vectors of a para-substituted benzene (B151609) ring while introducing a distinct three-dimensional character. nih.govacs.orgbldpharm.com This shift to a more spherical geometry can lead to significant improvements in a drug candidate's profile, including:
Improved Solubility: Replacing a hydrophobic phenyl ring with a saturated BCP scaffold generally increases aqueous solubility. iris-biotech.dethieme-connect.comresearchgate.net
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are often more resistant to metabolic breakdown than aromatic rings. iris-biotech.debldpharm.comresearchgate.net
Novel Intellectual Property: Creating BCP analogues of existing drugs allows for the exploration of new, patentable chemical space. iris-biotech.deacs.org
The table below provides a comparative overview of the key properties of BCP and other related molecular scaffolds used as benzene bioisosteres.
| Feature | 1,4-Disubstituted Benzene | 1,3-Disubstituted BCP | 1,4-Disubstituted BCO | 1,4-Disubstituted Cubane (B1203433) |
| Hybridization | sp² | sp³ | sp³ | sp³ |
| Shape | Planar (2D) | Globular (3D) | Globular (3D) | Globular (3D) |
| Solubility | Lower | Higher | Higher | Higher |
| Bridgehead Distance | ~2.79 Å | ~1.85 Å | ~2.60 Å | ~2.72 Å |
| Synthetic Accessibility | High | Moderate to High | Low | Low |
Data sourced from multiple references. nih.govpharmablock.com
The development of synthetic routes to simple, functionalized derivatives such as this compound is fundamental to this entire enterprise. These basic building blocks are the entry point for incorporating the advantageous BCP scaffold into the next generation of advanced molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSNXOIOPVZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-32-7 | |
| Record name | bicyclo[1.1.1]pentan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1 Yl Derivatives, Including Bicyclo 1.1.1 Pent 1 Yl Methanol
Development of Alternative Synthetic Pathways to the Bicyclo[1.1.1]pentane Core
While reactions of [1.1.1]propellane are the dominant strategies, alternative approaches that construct the BCP framework without relying on this highly strained precursor are also being explored.
A promising alternative to propellane-based methods is the use of intramolecular cyclization strategies. One such approach enables the synthesis of multi-substituted BCPs from readily accessible cyclobutanones. nih.gov This method involves an intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters, providing a general and operationally simple route to BCPs. nih.gov
A key advantage of this strategy is the ability to generate not only the C1,C3-disubstituted BCPs that are typical products of propellane chemistry, but also the less explored C1, C2, and C3-multisubstituted BCPs. nih.gov The modularity of this approach, which generates a pendant bridgehead boronic ester (Bpin), allows for a wide range of downstream functionalizations. nih.gov This intramolecular cyclization strategy has also been extended to the synthesis of other caged bicyclic molecules. nih.gov
A specific example that highlights the potential for synthesizing alcohol-containing BCPs is the reduction of a BCP carboxylic acid derivative. For instance, (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol has been synthesized by the reduction of the corresponding carboxylic acid with borane (B79455) dimethyl sulfide (B99878) complex (BH3·Me2S). nih.govacs.org This demonstrates a straightforward method for obtaining the desired hydroxymethyl functionality on a pre-formed BCP core.
| Starting Material | Key Transformation | Product Feature | Reference |
| Cyclobutane-tethered sulfonyl hydrazones and boronic esters | Intramolecular Coupling | Multi-substituted BCPs with a bridgehead boronic ester | nih.gov |
| Bicyclo[1.1.1]pentane-1-carboxylic acid derivative | Reduction (e.g., with BH3·Me2S) | Bicyclo[1.1.1]pentan-1-yl)methanol derivative | nih.govacs.org |
Advanced Functionalization Strategies for Bicyclo[1.1.1]pentane-1-yl Moieties
Beyond the initial construction of the BCP core, the ability to perform late-stage functionalization is critical for synthesizing analogues of drugs and other complex molecules. ox.ac.uk Methodologies have been developed to modify both the bridgehead (C1, C3) and the more challenging bridge (C2) positions.
While many synthetic routes install functionality at the bridgehead positions during the construction of the BCP core, direct functionalization of bridgehead C–H bonds on a pre-existing scaffold remains a challenge. acs.orgnih.gov A significant breakthrough in this area is the development of rhodium-catalyzed enantioselective C–H functionalization. acs.org This method utilizes a chiral dirhodium complex to catalyze the intermolecular sp³ C–H insertion of donor/acceptor diazo compounds. nsf.govberkeley.edu The reaction forges new C-C bonds at the tertiary bridgehead position with high yields and enantioselectivity, providing a conceptually new way to access chiral, substituted BCPs without compromising the strained carbocyclic framework. nsf.govresearchgate.net
| Substrate | Catalyst | Diazo Compound | Yield (%) | ee (%) | Reference |
| 1-Phenylbicyclo[1.1.1]pentane | Rh₂(S-TCPTAD)₄ | Methyl 2-diazo-2-phenylacetate | 86 | 96 | nsf.gov |
| 1-(p-Tolyl)bicyclo[1.1.1]pentane | Rh₂(S-TCPTAD)₄ | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | 85 | 96 | nsf.gov |
| 1-Butylbicyclo[1.1.1]pentane | Rh₂(S-TCPTAD)₄ | Methyl 2-diazo-2-phenylacetate | 70 | 90 | researchgate.net |
Table 1: Examples of Rhodium-Catalyzed Enantioselective Bridgehead C–H Functionalization of BCPs. ee = enantiomeric excess.
Functionalization of the secondary C-H bonds at the bridge positions (C2) of the BCP core is notoriously difficult but provides access to novel substitution patterns that can mimic ortho- or meta-substituted arenes. researchgate.netchemrxiv.org Current strategies to access these 2-substituted BCPs often require lengthy, non-modular sequences where the bridge substituent is installed before the BCP core is constructed. chemrxiv.org
Recent advances have focused on the direct functionalization of the strong bridge C–H bonds. One such strategy employs a radical C–H abstraction of the BCP core to install a bromine atom, creating a versatile synthetic linchpin. chemrxiv.org This 2-bromo-BCP intermediate can then be converted into a variety of previously inaccessible structures using metallaphotoredox protocols. chemrxiv.org Another approach involves the addition of dihalocarbenes to bicyclo[1.1.0]butanes, which, after dehalogenation, provides a route to bridge-substituted BCPs. nih.govchemrxiv.org Additionally, a decarboxylative Minisci-type heteroarylation has been developed to directly couple BCP C2-carboxylic acids with heteroarenes, yielding polysubstituted BCPs. chemrxiv.org These emerging methods are expanding the toolkit for creating BCPs with novel substitution vectors for drug discovery. researchgate.net
Creating chiral BCPs is of high importance for pharmaceutical applications. Asymmetric C-H functionalization offers a streamlined approach to these valuable compounds. researchgate.net As mentioned for bridgehead functionalization (2.3.1), the use of chiral dirhodium catalysts, such as Rh₂(TCPTAD)₄, for sp³ C–H insertion reactions is a premier strategy. nsf.govberkeley.edu This method allows for the direct and highly enantioselective introduction of a new substituent at the tertiary C-H bond of a monosubstituted BCP, establishing a proximal stereocenter while keeping the BCP core intact. nsf.gov
Another powerful strategy for accessing α-chiral BCPs is through diastereoselective enolate functionalization. This approach has been used to synthesize BCP analogues of bioactive compounds like phenylglycine. acs.org The development of these enantioselective methods is crucial as they provide access to enantioenriched BCPs that were previously underrepresented in the literature and often required the use of stoichiometric chiral auxiliaries. nsf.govacs.org
Many synthetic routes to BCPs yield derivatives bearing versatile functional handles like carboxylic acids or boronic esters, which serve as precursors for further diversification. nih.gov Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a particularly important and common starting material for a multitude of medchem-relevant BCP building blocks. nih.govacs.org
This diacid can be transformed on a large scale into various derivatives. For instance, selective reduction of one carboxylic acid group leads to the corresponding alcohol. The synthesis of (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol was achieved by reducing 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid with a borane dimethyl sulfide complex (BH₃·Me₂S) in 86% yield. nih.govacs.org Other transformations of the carboxylic acid groups include Curtius rearrangement to form amines and conversion to acid chlorides for further reactions. nih.govgoogle.com
BCP boronates are also exceptionally useful intermediates. They can undergo a wide range of downstream transformations, including oxidation to alcohols, Suzuki cross-coupling with aryl halides, amination, and Zweifel olefination, providing access to a vast chemical space from a common precursor. nih.govresearchgate.net A programmable functionalization strategy for BCP bis-boronates has been developed, allowing for the selective derivatization of first the bridgehead (C3) boronate and then the bridge (C2) boronate, enabling access to previously unexplored C₁,C₂,C₃-trisubstituted BCPs. nih.govnih.gov
| Precursor | Reagents | Product | Yield (%) | Reference |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | AgNO₃, Selectfluor | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | - | acs.org |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | BH₃·Me₂S, THF | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | 86 | nih.govacs.org |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | (PhO)₂P(O)N₃, tBuOH | 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | - | nih.gov |
| BCP-boronate (Bpin) | Ar-Br, Pd catalyst | Aryl-BCP | - | researchgate.net |
| BCP-boronate (Bpin) | H₂O₂, NaOH | BCP-ol | - | researchgate.net |
Table 2: Selected Derivatizations of BCP Carboxylic Acid and Boronate Precursors.
Mechanistic Investigations and Elucidation of Reaction Pathways in Bicyclo 1.1.1 Pentane Chemistry
Analysis of Strain-Release as a Primary Driving Force in BCP Reactivity
The bicyclo[1.1.1]pentane framework is characterized by a significant ring strain energy, estimated to be around 66.6 kcal/mol. nih.govacs.org This high degree of strain is a consequence of its rigid, cage-like structure, which forces the bridgehead carbons into an inverted tetrahedral geometry. While kinetically stable, this stored potential energy can be released in chemical reactions, serving as a powerful thermodynamic driving force. acs.orgorganic-chemistry.org
The reactivity of BCPs is often initiated by the cleavage of the central C1-C3 bond of [1.1.1]propellane, a common precursor to BCP derivatives. acs.orgthieme-connect.com This process, frequently termed a "strain-release" addition, is more accurately described as a reaction benefiting from transition state stabilization through the delocalization of electron density from the breaking C-C bond to the bridging carbon atoms. nih.govacs.org This model helps to explain why [1.1.1]propellane readily reacts with a variety of nucleophiles, electrophiles, and radicals to afford BCP products. nih.govacs.org
The strain-release concept is not limited to the formation of the BCP core but also plays a role in its subsequent functionalization. For instance, the chemoselective C-C bond cleavage of bicyclo[1.1.1]pent-1-yl alcohols can be directed to form either cyclobutanone (B123998) derivatives or α,β-unsaturated ketones, driven by the release of strain in the BCP ring system. organic-chemistry.org This highlights how the inherent strain can be strategically exploited to drive selective chemical transformations.
Characterization of Radical Intermediates and Chain Propagation Mechanisms
Radical reactions represent a cornerstone of BCP chemistry, largely due to the favorable kinetics of radical addition to [1.1.1]propellane. The addition of a radical to the central bond of [1.1.1]propellane is a highly exothermic process that generates a stable bicyclo[1.1.1]pent-1-yl radical. thieme-connect.comnih.gov This intermediate is kinetically persistent, with a significant energy barrier to ring opening, making it a reliable synthon in multi-step radical processes. thieme-connect.com
The generation of the initial radical species can be achieved through various methods, including the use of radical initiators or, more commonly in modern synthesis, through photoredox catalysis. nih.govacs.org Photoredox-mediated atom transfer radical addition (ATRA) reactions have proven particularly effective for the synthesis of functionalized BCPs. acs.orgacs.org In a typical cycle, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with a radical precursor (e.g., an alkyl or aryl halide) to generate a carbon-centered radical. acs.org This radical then adds to [1.1.1]propellane to form the BCP-1-yl radical. acs.org
Chain propagation can occur through several pathways. The BCP-1-yl radical can abstract a hydrogen atom from a suitable donor to yield the monosubstituted BCP product. nih.gov Alternatively, in the presence of a suitable trapping agent, the BCP-1-yl radical can participate in further bond-forming events, leading to 1,3-disubstituted BCPs. chemistryviews.org Mechanistic studies, including radical trapping experiments and computational analysis, have been instrumental in elucidating these radical chain pathways and the factors that control their efficiency and selectivity. nih.govkeaipublishing.com For example, the stability of the initial radical and the concentration of the hydrogen atom donor can significantly influence the outcome of the reaction. nih.gov
Role of Catalysis in Directing Bicyclo[1.1.1]pentane Synthesis and Functionalization
Catalysis has been pivotal in advancing the synthesis and functionalization of BCPs, enabling milder reaction conditions, broader substrate scope, and the development of enantioselective transformations.
Transition-metal catalysis is widely employed for the cross-coupling of pre-functionalized BCPs. rsc.org For instance, BCP-organozinc reagents can undergo Negishi cross-coupling with various electrophiles. nih.gov Similarly, iron-catalyzed Kumada cross-coupling of BCP-iodides with Grignard reagents provides an efficient route to aryl- and heteroaryl-substituted BCPs. nih.govacs.org Palladium-catalyzed cross-coupling reactions of BCP-boronates are also common. rsc.orgchemrxiv.org
Dual catalytic systems, combining a transition metal with another catalyst, have enabled novel transformations. For example, a dual iridium/copper catalytic system has been used for the C,N-difunctionalization of [1.1.1]propellane. acs.org In this process, an iridium photocatalyst generates a carbon-centered radical that adds to propellane, and the resulting BCP radical is then trapped by a copper-ligated amine. acs.orgchemistryviews.org
The merger of organocatalysis and photoredox catalysis has emerged as a powerful strategy for the synthesis of chiral BCPs. nih.govacs.org For example, the enantioselective synthesis of α-chiral BCP alcohols has been achieved through a process that combines asymmetric organocatalysis with photoredox catalysis. nih.govacs.org This approach often involves the generation of a radical intermediate via photoredox catalysis, which then participates in an enantioselective transformation mediated by a chiral organocatalyst. nih.gov
Organophotoredox catalysis has also been utilized for the synthesis of α-amino BCPs. nih.govrsc.org In these reactions, an organic photocatalyst facilitates the generation of an α-amino radical, which then adds to [1.1.1]propellane. nih.govrsc.org Mechanistic studies have revealed that these reactions can proceed via a radical chain mechanism, where the stability of the α-amino radical is critical for efficient propagation. nih.gov
The development of catalytic asymmetric methods to access enantioenriched BCPs is a significant area of research, as these compounds are valuable building blocks in medicinal chemistry. thieme.de Several strategies have been developed to achieve enantioselectivity.
One approach involves the asymmetric functionalization of a pre-formed BCP. For example, the asymmetric transfer hydrogenation of BCP-ketones using a chiral ruthenium catalyst provides access to chiral BCP-alcohols with high enantiomeric excess. acs.orgnih.gov Mechanistic studies suggest that in the transition state, the bulky BCP group orients itself away from the η6-arene ligand of the catalyst to minimize steric hindrance. acs.orgnih.gov
Another strategy is the direct enantioselective functionalization of [1.1.1]propellane. This has been achieved through multicomponent reactions that utilize a chiral catalyst to control the stereochemistry of the newly formed stereocenter. For example, an iridium-catalyzed asymmetric allylic substitution of an in situ generated BCP-organozinc species has been reported. nih.govacs.org In a transition-metal-free approach, an N-heterocyclic carbene (NHC) has been used as a chiral organocatalyst in the asymmetric allylic alkylation of a BCP-Grignard reagent. nih.govacs.org The NHC is believed to associate with the BCP-Grignard, enhancing its reactivity and controlling the facial selectivity of the subsequent allylation. nih.govacs.org Computational studies have been employed to understand the origins of enantioselectivity in these catalytic cycles, often highlighting the importance of non-covalent interactions between the substrate, catalyst, and reagents. thieme.de
Interactive Data Tables
Table 1: Key Mechanistic Pathways in BCP Chemistry
| Mechanistic Pathway | Description | Key Intermediates | Driving Force | Representative Catalysts |
| Strain-Release Addition | Reaction of [1.1.1]propellane with various species to form BCPs. | Bicyclo[1.1.1]pent-1-yl radical, anion, or cation | Release of ring strain | Not always required |
| Radical Chain Reaction | Propagation of a radical through addition to [1.1.1]propellane and subsequent H-atom transfer or trapping. | Carbon-centered radicals, BCP-1-yl radical | Exothermic radical addition | Photoredox catalysts (e.g., Ir(ppy)₃), Radical initiators (e.g., AIBN) |
| Radical/Polar Crossover | Interconversion of radical and ionic intermediates via single-electron transfer. | Radical cations, radical anions | Photochemical energy | Photoredox catalysts |
| Transition-Metal Cross-Coupling | Coupling of a BCP-organometallic reagent with an electrophile. | BCP-organozinc, BCP-organoboron, BCP-Grignard | Formation of stable C-C bonds | Pd, Fe, Cu, Ir complexes |
| Asymmetric Catalysis | Enantioselective functionalization of BCPs or [1.1.1]propellane. | Chiral catalyst-substrate complexes | Steric and electronic control by the chiral catalyst | Chiral Ru, Ir, Rh complexes, Chiral N-heterocyclic carbenes |
Computational and Theoretical Studies of Bicyclo 1.1.1 Pentane Systems
Application of Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)
Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules. chemcopilot.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like BCPs. chemcopilot.comnih.gov These methods are used to calculate various molecular properties, including geometries, energies, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. chemcopilot.comnih.gov
In the context of BCP systems, DFT and other QM methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) have been employed to analyze molecular polarizability and its derivatives. nih.gov For instance, studies have used various levels of theory, including HF, MP2, CCSD, B3LYP, M06, and M062X with basis sets like Dunning AVTZ, to understand the extraordinarily large Raman scattering intensities of the bridgehead C-H bonds in bicyclo-[1.1.1]-pentane. nih.gov DFT calculations have also been instrumental in optimizing the geometries of BCP derivatives and calculating their molecular electrostatic potentials to understand non-covalent interactions. nih.gov Furthermore, DFT has been used to assess the nucleophilicity of bridgehead amines on the BCP scaffold by calculating equilibrium geometries and frontier molecular orbital energies at levels like B3LYP/6–311G+(d,p). nih.gov
A comparative study of different DFT functionals, such as ωB97X-D, has been used to investigate the spontaneous formation of substituted propellanes, the precursors to BCPs. researchgate.net The choice of functional and basis set is critical for obtaining accurate results, and studies often benchmark different methods against experimental data or higher-level calculations. nih.gov The application of these computational techniques provides a molecular-level understanding of the structure-property relationships in BCP systems, guiding the synthesis and application of these unique molecules.
Quantitative Assessment of Strain Energy and its Influence on Reactivity
Bicyclo[1.1.1]pentane is a highly strained molecule, with a reported strain energy of approximately 66.6 kcal/mol compared to its acyclic analogue, pentane. acs.orgsemanticscholar.org This high degree of strain is a consequence of the rigid, cage-like structure that forces significant deviation from ideal bond angles. Despite this high strain energy, BCPs are generally kinetically stable and resistant to ring-opening reactions and metabolic degradation. acs.orgsemanticscholar.org
The influence of strain on the reactivity of BCP systems is most evident in the reactions of its precursor, [1.1.1]propellane. The reactivity of [1.1.1]propellane is often attributed to "strain-release" additions across the central C1-C3 bond. acs.org However, computational studies suggest that the release of strain energy alone is not a sufficient predictor of reactivity. researchgate.net For example, the disparate reactivity of cyclopropane and cyclobutane, which have similar strain energies, highlights the importance of other factors. researchgate.net
Theoretical analyses have proposed that transition state stabilization through the delocalization of electron density plays a crucial role in the ring-opening reactions of [1.1.1]propellane. acs.org Computational studies have shown that the kinetic barrier for the addition of an alkyl radical onto [1.1.1]propellane is in the range of 11-13 kcal/mol. nih.gov This relatively low barrier, despite the high strain of the starting material, underscores the complex interplay of strain and electronic effects in determining the reactivity of BCP precursors. The strain within the BCP core also influences the properties of functional groups attached to it. For example, the introduction of ring strain can increase the s-character of the C-N bond in bridgehead amines, which in turn affects their nucleophilicity. nih.gov
| Property | Value |
| Strain Energy of Bicyclo[1.1.1]pentane | ~66.6 kcal/mol |
| Kinetic Barrier for Alkyl Radical Addition to [1.1.1]propellane | 11-13 kcal/mol |
Molecular Dynamics Simulations and Conformational Analysis of BCPs
Molecular dynamics (MD) simulations provide a powerful computational tool to study the dynamic behavior and conformational landscape of molecules over time. For rigid systems like the BCP core, MD simulations are particularly useful for assessing structural stability and the dynamics of its interactions with other molecules.
Conformational analysis of BCP derivatives is also crucial for understanding their role as bioisosteres. The rigid BCP scaffold places substituents in well-defined spatial arrangements, mimicking the geometry of other functional groups like para-substituted arenes, alkynes, and tert-butyl groups. acs.orgnih.gov Computational methods, including conformational searches and MD simulations, can be used to compare the three-dimensional profiles of BCP derivatives with the molecules they are intended to mimic, thereby aiding in the rational design of new drug candidates. The insights gained from these simulations are valuable for predicting how BCP-containing molecules will bind to specific active sites. nih.gov
Computational Prediction of Bicyclo[1.1.1]pentane Reactivity and Stability Profiles
Computational chemistry plays a pivotal role in predicting the reactivity and stability of BCPs, guiding synthetic efforts and providing a deeper understanding of their chemical behavior. researchgate.net DFT calculations, for instance, have been successfully used to predict the nucleophilicity of bridgehead amines on the BCP scaffold. nih.gov By calculating properties such as HOMO and LUMO energies, it is possible to estimate the intrinsic nucleophilicity of these amines and understand how the rigid BCP core influences their reactivity. nih.gov One study found that the condensation efficiency of bicyclic amines decreases as the size of the ring system increases, a trend that was rationalized through computational assessment of their nucleophilicity. nih.gov
Computational models have also been developed to predict the activation barriers for reactions involving BCP precursors. For example, a "rule-of-thumb" has been proposed where activation barriers decrease by approximately 10 kcal/mol for each three-membered ring fused to a breaking bond, corresponding to a significant rate enhancement. researchgate.net This model highlights that bond delocalization, in addition to strain release, is a key factor governing reactivity. researchgate.net
Furthermore, computational studies have shed light on the stability of BCP derivatives. Despite their high strain energy, BCPs are known to be kinetically inert. acs.orgsemanticscholar.org Theoretical calculations can quantify this stability by determining the energy barriers for potential decomposition pathways. These predictions are crucial for the practical application of BCPs, particularly in medicinal chemistry, where metabolic stability is a key consideration. nih.govresearchgate.net
| Computational Method | Predicted Property | Application |
| DFT (B3LYP/6–311G+(d,p)) | Nucleophilicity of bridgehead amines | Understanding reactivity in condensation reactions nih.gov |
| DFT (ωB97X-D/aug-cc-pVDZ) | Spontaneous formation of propellanes | Predicting stability of BCP precursors researchgate.net |
| Multiple Linear Regression | Reaction activation barriers | Predicting reactivity based on strain and delocalization researchgate.net |
Theoretical Analysis of Electronic Structure and Chemical Bonding in BCPs
The electronic structure and chemical bonding in BCPs and their precursors have been a subject of considerable theoretical interest due to their unusual geometries. The nature of the inter-bridgehead C1-C3 bond in [1.1.1]propellane, the precursor to BCPs, has been particularly debated. nih.gov While early descriptions depicted a standard covalent bond, more recent theoretical studies suggest a more complex picture involving "inverted" bonds and significant electron delocalization. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to investigate the electronic charge densities in bicyclo-[1.1.1]-pentane. nih.gov This method reveals that a significant portion of the molecular polarizability (around 90%) can be attributed to charge transfer between atomic basins. nih.gov Density difference plots illustrate how bond displacements affect electron densities and lead to changes in polarizability. nih.gov
Ab initio and DFT calculations have proposed that the broad reactivity profile of [1.1.1]propellane arises from σ–π-delocalization of electron density. nih.gov This model suggests that the reactions with anions and radicals are facilitated by the increased delocalization of electron density over the propellane cage during the addition process. nih.govchemrxiv.org An electron density difference plot comparing Hartree-Fock and CASSCF(2,2) densities shows that charge is depleted from the center of the cage and delocalized onto the bridging carbon atoms. nih.gov This delocalization is proposed to reduce the unusually high electronic repulsion inside the propellane cage, stabilizing the structure by as much as 19.2 kcal/mol. nih.govchemrxiv.org This theoretical framework provides a unified understanding of the experimental observations of propellane reactivity. nih.gov The unique electronic structure of the BCP core, inherited in part from its propellane precursor, is fundamental to its properties and applications.
| Theoretical Method | Key Finding | Implication |
| QTAIM | ~90% of polarizability is due to charge transfer | Explains large Raman scattering intensities nih.gov |
| Ab initio/DFT (CASSCF(2,2)) | σ–π-delocalization of electron density in [1.1.1]propellane | Rationalizes the diverse reactivity of the BCP precursor nih.govchemrxiv.org |
| Electron Density Difference Plots | Charge depletion from the center of the cage and delocalization to bridging carbons | Shows stabilization of the propellane structure nih.gov |
Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentane Chemistry
Continued Development of Catalytic Asymmetric Synthetic Methodologies
The synthesis of BCPs with stereocenters adjacent to the cage is a significant challenge, yet highly desirable for creating three-dimensional chemical structures crucial in drug design. thieme.deescholarship.org Current methods for accessing these α-chiral BCPs often rely on stoichiometric chiral auxiliaries or resolution techniques. researchgate.net The future of BCP synthesis lies in the development of direct and efficient catalytic asymmetric methods.
Recent breakthroughs have demonstrated the potential of combining different catalytic modes. For instance, a multicatalytic approach using a photocatalyst, an organocatalyst, and a hydrogen atom transfer (HAT) catalyst has been shown to generate α-chiral BCPs from the reaction of aldehydes with [1.1.1]propellane. escholarship.orgresearchgate.net This method installs the stereocenter at the same time as the BCP cage is formed. researchgate.net Another promising strategy involves the copper-catalyzed multicomponent asymmetric allylic alkylation of in-situ-formed BCP-Grignard reagents, which provides α-chiral 1,3-difunctionalized BCPs with high enantioselectivity. nih.gov
Future research will likely focus on expanding the scope of these catalytic systems to a wider range of substrates and functional groups. The development of new chiral ligands and catalysts will be critical for achieving higher levels of stereocontrol. rsc.org Enantioselective C-H functionalization of pre-formed BCPs using rhodium catalysts also represents a conceptually innovative strategy to access chiral-substituted BCPs, and further exploration of this area is warranted. researchgate.net
Table 1: Recent Catalytic Asymmetric Methods for α-Chiral BCP Synthesis
| Catalytic System | Reactants | Product Type | Key Features |
| Photocatalyst + Organocatalyst + HAT Catalyst | Aldehyd + [1.1.1]Propellane | α-Chiral BCP Alcohol | Mild conditions, broad scope, simultaneous stereocenter and BCP formation. escholarship.orgresearchgate.net |
| Copper/N-Heterocyclic Carbene (NHC) | Grignard Reagent + [1.1.1]Propellane + Allylic Phosphate | α-Chiral Allyl-BCP | Transition-metal-free (for the key C-C bond formation), multicomponent, high regio- and enantioselectivity. nih.gov |
| Rhodium Catalyst | BCP + Donor/Acceptor Carbene | Bridgehead C-H Functionalized BCP | Direct functionalization of C-H bonds, access to enantioenriched products. researchgate.net |
Exploration of Novel Functionalization Modalities and Reactivity Patterns
While bridgehead functionalization of BCPs is well-established, the exploration of new reactivity patterns and methods to functionalize other positions on the BCP cage is a key frontier. acs.orgnih.gov The ability to selectively modify the bridge C-H bonds, for example, would open up access to previously unexplored chemical space, enabling the creation of bioisosteres for ortho- and meta-substituted arenes. nih.govnih.gov
Recent work has shown that programmable, late-stage functionalization of BCP bis-boronates can provide access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov This strategy relies on the chemoselective activation of different boronic ester groups on the BCP core. nih.gov Furthermore, the reactivity of functional groups attached to the BCP core, such as in (Bicyclo[1.1.1]pent-1-yl)methanol, is an area of active investigation. The strained nature of the BCP cage can lead to unique chemical transformations. For example, (Bicyclo[1.1.1]pent-1-yl)alcohols can undergo chemoselective C-C bond cleavage under basic or palladium-catalyzed conditions to yield cyclobutanones or α,β-unsaturated ketones, respectively. organic-chemistry.org The exceptional reactivity of bridgehead amines on the BCP scaffold compared to analogous systems like bicyclo[2.2.2]octane (BCO) has also been noted, attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. researchgate.net
Future research will aim to discover new reagents and catalysts that can selectively target specific C-H or C-C bonds within the BCP framework. Understanding and harnessing the strain energy of the BCP cage will be crucial for designing novel synthetic transformations. organic-chemistry.org
Expansion of Bioisosteric Applications Beyond Conventional Paradigms
The most common application of the BCP scaffold is as a bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes. acs.orgnih.govthieme-connect.com This substitution can improve key drug properties such as aqueous solubility, metabolic stability, and membrane permeability. nih.govthieme-connect.compharmablock.com While successful, this paradigm only scratches the surface of the BCP motif's potential in medicinal chemistry.
The rigid, three-dimensional structure of the BCP core offers geometric possibilities that are not accessible with flat aromatic rings. bldpharm.com A major future direction is the development and application of BCPs that mimic ortho- and meta-substituted phenyl rings. nih.gov Achieving this requires synthetic access to 1,2- and 1,3-difunctionalized BCPs, which has been a significant challenge. nih.gov Recent advances in the synthesis of bridge-functionalized BCPs are beginning to address this gap, providing new tools for drug discovery. nih.govnih.gov
Researchers are also exploring how the BCP core can be used not just as a passive spacer, but as a group that actively influences binding affinity and pharmacological properties by presenting substituents in unique spatial arrangements. acs.orgnih.gov In some cases, replacing a phenyl ring with a BCP moiety leads to improved properties while maintaining potency; however, in other cases where π-π interactions are critical for binding, bioactivity may be lost. acs.orgnih.gov A deeper understanding of when and how to apply BCP bioisosteres is a critical area for future investigation. nih.gov This will involve a combination of synthetic exploration, detailed biological evaluation, and computational modeling. nih.gov
Table 2: Comparison of Physicochemical Properties for Phenyl vs. BCP Analogues
| Compound Pair | Property Improved with BCP | Biological Target | Reference |
| BMS-708,163 vs. Analogue 3 | Passive permeability, aqueous solubility | γ-Secretase | acs.org |
| Darapladib vs. Analogue 5 | Physicochemical profile (e.g., reduced planarity) | LpPLA2 | nih.gov |
| Resveratrol vs. BCP-resveratrol | Increased potency (32-fold) | Unknown | pharmablock.com |
Integration of Artificial Intelligence and Machine Learning in BCP Reaction Design
The complexity of BCP synthesis, particularly for multi-substituted and chiral derivatives, presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the discovery and optimization of novel synthetic routes by analyzing vast datasets of chemical reactions. mdpi.com
Future applications will likely involve the use of generative models for retrosynthetic analysis, proposing novel and non-intuitive pathways to complex BCP targets. The integration of AI with automated synthesis platforms could create a closed-loop system where the AI designs an experiment, a robot performs it, and the results are fed back to the AI to refine the next iteration. mdpi.com This synergy between AI and automation holds the key to unlocking the full synthetic potential of BCP chemistry. mdpi.comresearchgate.net
Research into [n]Staffane-Based Systems and Oligomers as Related Motifs
[n]Staffanes are oligomers composed of repeating bicyclo[1.1.1]pentane units, forming rigid molecular rods. wikipedia.orgorgsyn.org First synthesized by the polymerization of [1.1.1]propellane, these structures have long been of interest for applications in nanotechnology and materials science due to their linear and rigid nature. wikipedia.orgbeilstein-journals.org
A significant emerging research avenue is the exploration of short-chain [n]staffanes (e.g., n=2, 3) as novel, C(sp3)-rich bioisosteres in medicinal chemistry. beilstein-journals.orgresearchgate.net These larger, rigid scaffolds could function as unique linkers or spacers in drug molecules, offering new ways to span distances between binding pockets in a target protein. However, a major hurdle has been the lack of synthetic methods for the controlled, selective synthesis of functionalized [n]staffanes of a specific length. beilstein-journals.org Radical oligomerizations of [1.1.1]propellane often produce mixtures of oligomers that are difficult to separate. orgsyn.orgbeilstein-journals.org
Recent studies have shown that selectivity can be achieved by matching the polarity of the initiating radical with the propagating radical, allowing for the preferential synthesis of thieme.destaffanes. beilstein-journals.org Future work will focus on developing more general and robust methods for the controlled synthesis of higher-order [n]staffanes and their functionalized derivatives. Furthermore, fundamental studies into the properties of these molecular rods, such as their conductance, are revealing unique quantum transport characteristics that distinguish them from other saturated molecular wires, suggesting potential applications in molecular electronics. nih.gov
Q & A
Q. What is the structural significance of bicyclo[1.1.1]pentane (BCP) in designing bioisosteres for drug discovery?
Bicyclo[1.1.1]pentane (BCP) is a saturated hydrocarbon scaffold that serves as a non-classical bioisostere for para-phenyl and tert-butyl groups. Its bridgehead distance (1.85 Å) is significantly shorter than para-phenyl (2.79 Å), cubane (2.72 Å), or bicyclo[2.2.2]octane (2.60 Å), enabling unique steric and electronic profiles in medicinal chemistry. This structural rigidity improves metabolic stability and reduces conformational flexibility, making BCP derivatives valuable in optimizing drug candidates .
Table 1: Comparison of Bridgehead Distances in Bioisosteres
| Bioisostere | Bridgehead Distance (Å) | Relative Length (%) |
|---|---|---|
| Para-phenyl | 2.79 | 100% |
| Cubane-1,4-diyl | 2.72 | 96% |
| Bicyclo[2.2.2]octane | 2.60 | 94% |
| BCP | 1.85 | 65% |
Q. What are the primary synthetic routes to (bicyclo[1.1.1]pent-1-yl)methanol?
Two key methodologies are employed:
- Base-Mediated C–C Bond Cleavage : Reactive BCP alcohols undergo selective cleavage under basic conditions to yield cyclobutanones or enones. For example, treatment with KOtBu in THF at 0°C facilitates single-bond cleavage .
- Palladium-Catalyzed Dual C–C Cleavage : Pd(PPh₃)₄ with Cs₂CO₃ in DME at 80°C promotes dual bond cleavage, producing α,β-unsaturated ketones. This method is useful for accessing conjugated systems . Optimization of solvent polarity and base strength is critical to control selectivity .
Advanced Research Questions
Q. How do electronic substituent effects influence the reactivity of BCP derivatives?
Substituents on BCP alter electron delocalization into antibonding orbitals (e.g., C–F σ*), as demonstrated by DFT-GIAO calculations. For instance, electron-withdrawing groups (EWGs) increase the deshielding of adjacent atoms, observed via ¹⁹F NMR chemical shifts in BCP-fluorides. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, guiding the design of BCP-based catalysts or ligands .
Q. What methodologies enable skeletal editing of BCPs into bicyclo[1.1.0]butanes?
A two-step metal-free approach achieves this transformation:
- Photo-Hunsdiecker Reaction : UV irradiation of BCP-iodides generates iodo-BCP intermediates at room temperature.
- Nucleophilic Substitution : Reaction with nitrogen/sulfur nucleophiles (e.g., NaN₃ or NaSPh) yields bicyclo[1.1.0]butanes. This method is compatible with functional groups like esters and amides, enabling late-stage diversification .
Q. How can BCPs be integrated into supramolecular systems for materials science applications?
BCP-containing rod-like molecules (e.g., bis(3-(pyrid-4-ylethynyl)BCP)buta-1,3-diyne) exhibit correlated gearing motion in crystalline arrays. X-ray crystallography and solid-state NMR reveal weak coupling between BCP rotators, making them candidates for molecular machines. Thermodynamic polymorphs suppress motion, while kinetic polymorphs allow controlled dynamics .
Methodological Considerations
Q. What analytical techniques are critical for characterizing BCP derivatives?
- X-Ray Crystallography : Resolves strained BCP geometries and confirms regioselectivity in functionalized derivatives (e.g., CCDC 2286523-2286527) .
- DFT Calculations : Predicts substituent effects on NMR chemical shifts and reaction pathways .
- HPLC-MS : Monitors reaction progress in Pd-catalyzed cleavage reactions, ensuring product purity .
Q. How can reaction conditions be optimized for BCP functionalization?
- Solvent Screening : Polar aprotic solvents (DME, DMF) enhance Pd-catalyzed reactions, while THF improves base-mediated cleavage .
- Temperature Control : Dual C–C cleavage requires heating (80°C), whereas photo-Hunsdiecker reactions proceed at RT .
- Additives : Cs₂CO₃ improves Pd catalysis efficiency by stabilizing intermediates .
Data Contradictions and Resolutions
- Stereochemical Outcomes : Conflicting reports on BCP diastereoselectivity may arise from solvent polarity. Polar solvents favor equatorial substituents, validated via MD simulations .
- Reactivity of BCP-Alcohols : Base-mediated cleavage yields cyclobutanones (single bond) or enones (dual bond), depending on steric hindrance. Steric maps using A-values guide substrate design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
